

Unveiling SF2312: A Potent, Cross-Species Inhibitor of the Glycolytic Enzyme Enolase

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Compound of Interest

Compound Name: SF2312 ammonium

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For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of SF2312, a natural phosphonate antibiotic, and its potent inhibitory effects on the glycolytic enzyme enolase across various species. This guide synthesizes key experimental data, providing a clear overview of SF2312's performance and the methodologies used to ascertain its efficacy.

SF2312 has emerged as a highly potent, low nanomolar inhibitor of enolase, a crucial enzyme in the glycolysis pathway.[1][2] Its mechanism of action, which involves mimicking a high-energy intermediate in the catalytic process, makes it a subject of significant interest for therapeutic development, particularly in oncology and infectious diseases.[3] This guide offers a side-by-side look at its inhibitory capabilities against different enolase orthologs, highlighting its potential as a broad-spectrum agent.

Comparative Inhibitory Activity of SF2312 and its Analogs

The inhibitory potency of SF2312 and its derivatives has been quantified against enolase from various organisms. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its cross-species efficacy.

Species/Enzyme Source	Enolase Isoform	Inhibitor	IC50 (nM)	Reference
Human	Recombinant ENO1	SF2312	37.9	[4]
Human	Recombinant ENO2	SF2312	42.5	[4]
Human (D423 cell lysate)	ENO1	(3S)-MethylSF2312	~10	[5]
Human (D423 cell lysate)	ENO2	(3S)-MethylSF2312	~10	[5]
Human (D423 cell lysate)	ENO1	(3R)-MethylSF2312	~15,000	[5]
Human (D423 cell lysate)	ENO2	(3R)-MethylSF2312	~15,000	[5]
Escherichia coli (lysate)	Enolase	SF2312	~10	[5]
Escherichia coli (lysate)	Enolase	(3S)-MethylSF2312	~10	[5]
Escherichia coli (lysate)	Enolase	(3R)-MethylSF2312	~20,000	[6]
Naegleria fowleri	Recombinant NfENO	SF2312	310 ± 70	[7]
Trypanosoma brucei	TbENO	deoxy-SF2312	600 ± 230	[7]

Note: The (3S) enantiomer of MethylSF2312 is noted to be up to 2000-fold more potent than the (3R) enantiomer.[6][8] The racemic mixture of MethylSF2312 is equipotent to SF2312.[6][8]

Experimental Protocols

The determination of enolase inhibitory activity by SF2312 is primarily achieved through a coupled enzymatic assay. The following protocol outlines the key steps involved:

Enolase Activity Assay (Coupled Pyruvate Kinase/Lactate Dehydrogenase Method)

This indirect assay measures the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP) by enolase. The subsequent reaction of PEP is coupled to the oxidation of NADH, which can be monitored by a decrease in fluorescence.

Materials:

- Assay Buffer: 100 mM triethanolamine (pH 7.4), 10 mM KCl, 5 mM MgSO₄.[\[1\]](#)[\[9\]](#)
- Reagents: 400 μM NADH, 2 mM ADP, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).
[\[1\]](#)[\[9\]](#)
- Substrate: 2-Phosphoglycerate (2-PGA), typically at a concentration of 5 mM.[\[1\]](#)
- Enzyme Source: Purified recombinant enolase or cell/tissue lysates.[\[1\]](#)[\[10\]](#)
- Inhibitor: SF2312 or its analogs at varying concentrations.
- Instrumentation: Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm).[\[1\]](#)[\[9\]](#)

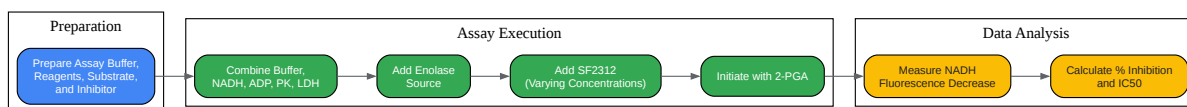
Procedure:

- Preparation: Prepare solutions of the assay buffer, reagents, substrate, and inhibitor.
- Reaction Mixture: In a 96-well plate, combine the assay buffer, NADH, ADP, PK, and LDH.
- Enzyme and Inhibitor Incubation: Add the enolase source (e.g., cell lysate) to the wells. Then, add varying concentrations of SF2312 and incubate.
- Initiation of Reaction: Start the reaction by adding the substrate, 2-PGA.
- Data Acquisition: Immediately begin measuring the decrease in NADH fluorescence over time.

- Analysis: The rate of NADH oxidation is proportional to the enolase activity. Calculate the percentage of inhibition at each SF2312 concentration relative to a vehicle control and determine the IC₅₀ value.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the coupled enzymatic assay used to determine the inhibitory effect of SF2312 on enolase activity.

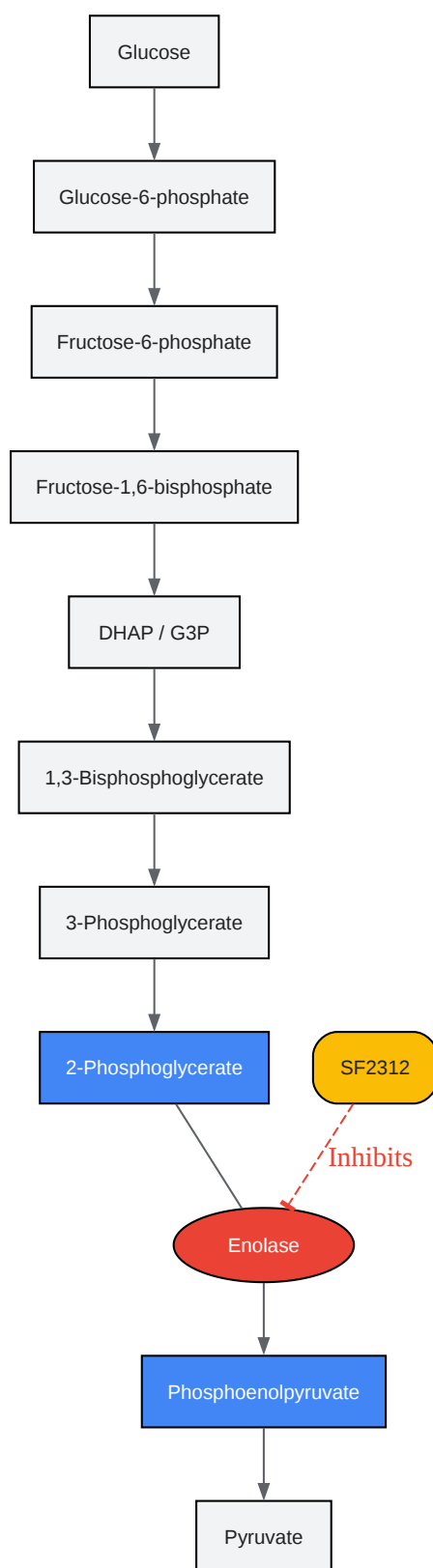


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Caption: Workflow for determining enolase inhibition by SF2312.

Glycolysis Pathway and Enolase Inhibition

The diagram below illustrates the central role of enolase in the glycolysis pathway and the point of inhibition by SF2312.



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Caption: Inhibition of enolase by SF2312 in the glycolysis pathway.

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